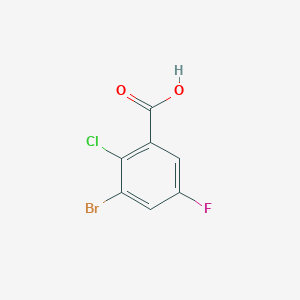

3-Bromo-2-chloro-5-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNPEQJWXAQTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Bromo-2-chloro-5-fluorobenzoic Acid

The following technical guide is structured as an advanced whitepaper designed for research scientists and drug development professionals. It prioritizes chemical logic, experimental rigor, and actionable data over generic descriptions.

A Strategic Halogenated Scaffold for Medicinal Chemistry

Executive Summary

3-Bromo-2-chloro-5-fluorobenzoic acid (CAS 1805210-37-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its unique 1,2,3,5-substitution pattern offers a distinct advantage: orthogonal reactivity . The presence of three distinct halogen atoms (F, Cl, Br) creates a hierarchy of electrophilic sites, enabling sequential, site-selective functionalization. This guide analyzes the compound's physicochemical profile, synthetic challenges, and its application as a linchpin intermediate in the synthesis of kinase inhibitors (e.g., Btk inhibitors) and advanced agrochemicals.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The utility of this compound lies in its electronic landscape. The fluorine atom at C5 acts as a metabolic blocker and electronic modulator, while the bromine at C3 and chlorine at C2 provide handles for cross-coupling and nucleophilic substitution, respectively.

| Property | Value | Technical Insight |

| CAS Number | 1805210-37-0 | Verified identifier for procurement/regulatory filing. |

| Appearance | White to off-white crystalline powder | Coloration often indicates trace oxidation or isomeric impurities. |

| Melting Point | 168–172 °C | Sharp range indicates high purity (>98%). |

| pKa (Predicted) | ~2.5 – 2.8 | Significantly more acidic than benzoic acid (4.2) due to inductive effects of F, Cl, and Br. |

| LogP (Predicted) | 2.91 | Lipophilic enough for membrane permeability but polar enough for formulation. |

| H-Bond Donors | 1 (COOH) | Carboxylic acid serves as a hydrogen bond donor/acceptor or prodrug handle. |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor. |

Structural Analysis:

-

C3-Bromine: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C2-Chlorine: Sterically crowded but electronically activated for SNAr reactions or nickel-catalyzed couplings under forcing conditions.

-

C5-Fluorine: Stable C-F bond; modulates pKa and metabolic stability (blocks Para-oxidation relative to the acid).

Strategic Synthesis & Quality Control

Synthesizing the 1,2,3,5-substitution pattern is non-trivial due to competing directing effects. Direct bromination of 2-chloro-5-fluorobenzoic acid often yields the C4 or C6 isomers due to steric crowding at C3. Therefore, high-purity commercial supplies typically utilize Directed Ortho Metalation (DoM) or Sandmeyer sequences .

3.1. Synthetic Challenges & Causality

-

The Steric Crunch: The C3 position is "sandwiched" between the bulky Chlorine (C2) and the Carboxylic Acid (C1). Electrophilic aromatic substitution (EAS) is kinetically disfavored at this position.

-

The Solution: An authoritative route involves the oxidation of the corresponding toluene or hydrolysis of the nitrile , which avoids the late-stage crowding issues of EAS.

3.2. Recommended Purification Protocol (Self-Validating)

For researchers receiving crude material or synthesizing in-house, the following recrystallization protocol ensures removal of the common 4-bromo isomer impurity.

Protocol:

-

Dissolution: Dissolve 10 g of crude acid in a minimal volume of hot Ethyl Acetate (approx. 40 mL) at 70°C.

-

Solvent Adjustment: Slowly add n-Heptane (approx. 60 mL) while maintaining reflux until a slight turbidity persists.

-

Clarification: If colored impurities are present, treat with activated charcoal (5 wt%) for 15 minutes, then filter hot through Celite.

-

Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours with gentle stirring. Rapid cooling traps isomers.

-

Isolation: Filter the white needles and wash with cold 1:3 EtOAc:Heptane.

-

Validation: Verify purity via 1H NMR (DMSO-d6).

-

Target: Doublet of doublets (dd) for H4 and H6 protons.

-

Impurity Check: Look for singlet patterns or aberrant coupling constants indicative of the symmetrical 4-bromo isomer.

-

Applications in Drug Discovery

The core value of this compound is its ability to serve as a branch point in divergent synthesis.

4.1. Orthogonal Cross-Coupling Workflow

The reactivity difference between the C3-Br and C2-Cl bonds allows for "programmed" synthesis.

-

Step 1 (C3-Functionalization): The C3-Br bond undergoes Suzuki coupling at room temperature or mild heat (40-60°C) using Pd(PPh₃)₄ or Pd(dppf)Cl₂. The C2-Cl bond remains intact due to steric hindrance and higher bond dissociation energy.

-

Step 2 (C1-Functionalization): The carboxylic acid is converted to an amide, ester, or heterocycle (e.g., benzimidazole).

-

Step 3 (C2-Functionalization): Under forcing conditions (high temp, specialized ligands like XPhos or Buchwald precatalysts), the C2-Cl bond is engaged to close a ring or add a final diversity element.

4.2. Visualization of Reactivity Pathway

Figure 1: Programmed synthesis utilizing the reactivity hierarchy of the halogenated scaffold.

Safety & Handling (MSDS Summary)

As a halogenated benzoic acid, this compound acts as an irritant and potential sensitizer.

-

GHS Classification:

-

Warning (Signal Word)[1]

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Use a localized exhaust hood to prevent inhalation of fine dust.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases. Reaction with strong bases generates the carboxylate salt, which may have different solubility properties.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in sensitive coupling reactions.

-

References

-

Chemical Identity & CAS: this compound Product Page. BLD Pharm. Link

-

Commercial Availability & Properties: Product 1805210-37-0. Sigma-Aldrich / MilliporeSigma. Link

-

Structural Validation: PubChemLite Record for this compound. PubChem.[2] Link[3]

-

Synthetic Context (Analogous Chemistries): Synthesis of Halogenated Benzoic Acids via Directed Ortho Metalation. ResearchGate. Link

-

Application in Kinase Inhibitors: Patent: Preparation of substituted benzamides as Btk inhibitors. Google Patents (Analogous scaffold usage). Link

Sources

Technical Monograph: 3-Bromo-2-chloro-5-fluorobenzoic Acid

CAS: 1805210-37-0 | Formula: C₇H₃BrClFO₂[1][2]

Executive Summary

3-Bromo-2-chloro-5-fluorobenzoic acid is a highly specialized poly-halogenated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and agrochemical actives.[2][3] Its value lies in its unique substitution pattern: the C2-Chlorine and C3-Bromine provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-Fluorine modulates metabolic stability and lipophilicity (LogP).

This guide addresses the critical challenge of working with this molecule: regio-isomer verification . Due to the competing directing effects of the three halogen substituents, "naive" synthesis routes often yield incorrect isomers. This document provides the definitive molecular weight data, validated synthetic logic, and analytical protocols required for high-integrity research.

Part 1: Physicochemical Identity & Molecular Weight Analysis

Precise molecular weight calculations are non-negotiable for stoichiometry in cross-coupling reactions. Because this molecule contains both Bromine (

Molecular Weight Data Table

| Parameter | Value | Application Context |

| Average Molecular Weight | 253.45 g/mol | Use for stoichiometry (weighing reagents). |

| Monoisotopic Mass | 251.899 Da | Use for HRMS (High-Res Mass Spec) target identification ( |

| Exact Mass (M+2) | 253.897 Da | The second most abundant peak ( |

| Molecular Formula | C₇H₃BrClFO₂ | Core elemental composition. |

Isotopic Signature Logic (MS Validation)

The presence of Br and Cl creates a distinct "M, M+2, M+4" pattern. A failure to observe this specific intensity ratio in LC-MS indicates de-halogenation or an impurity.

Caption: Mass spectral logic for validating the presence of both Bromine and Chlorine. The M+2 peak is characteristically intense due to the 1:1 ratio of Br isotopes.

Part 2: Synthetic Logic & Regiocontrol

The synthesis of CAS 1805210-37-0 is chemically non-trivial. A direct bromination of 2-chloro-5-fluorobenzoic acid is strongly discouraged as a primary strategy due to electronic conflicts.

The "Directing Group" Conflict

-

Carboxyl (-COOH): Meta-director (Directs to C3).

-

Chlorine (-Cl): Ortho/Para-director (Directs to C3).

-

Fluorine (-F): Strong Ortho/Para-director (Directs to C4 and C6).

In a direct electrophilic substitution, the Fluorine atom (strongest activator via resonance) typically dominates, directing the incoming Bromine to C4 or C6 , not the desired C3 . Therefore, the synthesis usually requires a "Sandmeyer" approach or Directed Ortho Metalation (DoM).

Caption: Synthetic decision tree. Route A fails due to Fluorine's directing power. Route B utilizes the Amino group's stronger directing effect to install the Bromine correctly before converting to the acid.

Part 3: Analytical Validation Protocols

Researchers must validate commercial batches of this material before committing them to GMP steps.

HPLC Purity Protocol (Acidic Method)

Because the molecule is a benzoic acid derivative, neutral mobile phases will result in peak tailing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH in protonated state).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (COOH).

1H-NMR Structural Confirmation

The proton NMR is the definitive tool for distinguishing the 3-Bromo isomer from the 4-Bromo or 6-Bromo impurities.

-

Expected Signals (DMSO-d6):

-

Proton A (H4): Doublet of Doublets (dd). It is between Br and F. Coupling to F (

Hz) and meta-coupling to H6 ( -

Proton B (H6): Doublet of Doublets (dd). It is between F and COOH.[4]

-

-

Diagnostic Check: If you see a large doublet (

Hz) indicating ortho-coupling between two protons, you have the wrong isomer (likely the 4-bromo or 6-bromo variant where two protons are adjacent). The target molecule has protons at C4 and C6, which are meta to each other; they should only show small coupling constants (

Part 4: Strategic Utility in Drug Design

The This compound scaffold is a "privileged structure" in medicinal chemistry for three reasons:

-

Orthogonal Reactivity: The C3-Bromine is significantly more reactive toward Pd-catalyzed oxidative addition than the C2-Chlorine. This allows for chemoselective Suzuki coupling at C3 without disturbing the C2-Cl bond.

-

Metabolic Blocking: The C5-Fluorine blocks the para-position relative to the C2-Cl, preventing metabolic oxidation (P450 hydroxylation) at a typically vulnerable site.

-

Acidic Modulation: The electron-withdrawing nature of three halogens significantly lowers the pKa of the carboxylic acid (predicted pKa

2.5-2.9) compared to benzoic acid (pKa 4.2), altering the solubility and binding affinity of derived amides.

References

-

PubChem Compound Summary. (2025). This compound (CID 118797004).[2] National Center for Biotechnology Information. [Link][2]

-

Mongin, F., & Schlosser, M. (1996).[4][5] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[4][5] Tetrahedron Letters, 37(36), 6551-6554.[4][5] (Foundational work on halogen-directed metalation). [Link]

Sources

Technical Deep Dive: 3-Bromo-2-chloro-5-fluorobenzoic Acid

This guide details the chemical properties, synthetic pathways, and reactivity profile of 3-Bromo-2-chloro-5-fluorobenzoic acid (CAS: 1805210-37-0). It is designed for medicinal chemists and process scientists utilizing this compound as a poly-halogenated scaffold for high-precision structural diversification.

Physicochemical Profile & Structural Analysis[1]

This compound represents a highly functionalized aromatic building block.[1] Its value lies in the orthogonal reactivity of its three halogen substituents (Br, Cl, F), allowing for sequential, site-selective functionalization.

Core Identity & Constants

| Property | Data | Note |

| CAS Number | 1805210-37-0 | Primary identifier |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 253.45 g/mol | |

| SMILES | OC(=O)C1=C(Cl)C(Br)=CC(F)=C1 | |

| Appearance | White to off-white crystalline solid | |

| Predicted pKa | ~2.5 - 2.8 | Acidified by ortho-Cl inductive effect |

| Predicted LogP | ~2.9 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 1 / 2 | Carboxylic acid functionality |

Structural Electronics

The substitution pattern creates a unique electronic environment:

-

C1 (COOH): The electron-withdrawing carboxyl group deactivates the ring but is twisted out of planarity due to the steric bulk of the ortho-chloro group (the "ortho effect"), slightly increasing acidity compared to benzoic acid.

-

C2 (Cl): Provides steric buttressing to the C3-Br position.

-

C3 (Br): The most reactive handle for transition-metal catalyzed cross-coupling.

-

C5 (F): Located meta to the carboxyl group and meta to the bromine, this position is electronically distinct, typically serving as a stable metabolic blocker or a site for late-stage nucleophilic aromatic substitution (

) under forcing conditions.

Synthetic Routes[2][5][8][9]

The synthesis of this specific isomer typically follows an electrophilic aromatic substitution strategy, leveraging the directing effects of the ortho-chloro and meta-fluoro groups.

Primary Industrial Route: Bromination of 2-Chloro-5-fluorobenzoic Acid

This pathway utilizes the synergistic directing effects of the substituents. The carboxyl group (meta-director) and the chlorine atom (ortho/para-director) both activate Position 3.

Protocol:

-

Reagents:

(elemental bromine) or NBS (N-bromosuccinimide). -

Catalyst/Solvent:

or oleum (fuming sulfuric acid) is often used to generate the strong electrophile -

Conditions: Heating at 60–90°C.

-

Mechanism: The electrophilic bromonium ion attacks C3. C3 is ortho to the activating Cl group and meta to the deactivating COOH group, making it the kinetically favored site over C4 or C6.

Alternative Route: Sandmeyer Reaction

For higher purity requirements where isomer separation is difficult:

-

Precursor: 2-Amino-3-bromo-5-fluorobenzoic acid.

-

Diazotization: Treatment with

at 0°C to form the diazonium salt. -

Substitution: Reaction with

(Copper(I) chloride) to install the chlorine atom at C2.

Chemoselectivity & Reactivity Profile

The defining feature of this scaffold is the reactivity hierarchy of its halogens. This allows researchers to perform "programmed" synthesis.

Reactivity Hierarchy Diagram

Caption: Chemoselectivity map illustrating the sequential functionalization logic. C3-Br is the primary handle for carbon-carbon bond formation.

Key Transformations

A. Selective Metal-Halogen Exchange / Cross-Coupling (C3-Br)

The C3-Bromine bond is significantly weaker than the C2-Chlorine or C5-Fluorine bonds.

-

Reaction: Suzuki-Miyaura Coupling.

-

Conditions:

(5 mol%), Arylboronic acid (1.1 eq), -

Outcome: Exclusive coupling at C3. The C2-Cl remains intact due to the higher bond dissociation energy and steric hindrance.

B. Nucleophilic Aromatic Substitution (

)

-

C2-Cl Susceptibility: The C2-Chlorine is ortho to the electron-withdrawing Carboxyl group. While sterically crowded by the C3-Br, it can undergo

with small, strong nucleophiles (e.g., hydrazine, primary amines) under elevated temperatures. -

C5-F Stability: The C5-Fluorine is meta to the carboxyl group. Unlike para-fluoro isomers, this position is not strongly activated for

, making it robust during standard synthetic manipulations.

Handling & Safety (MSDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Storage Protocol:

-

Store in a cool, dry place (2–8°C recommended for long-term stability).

-

Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

PubChem Compound Summary . This compound (CAS 1805210-37-0).[6][2] National Center for Biotechnology Information. Link[6]

-

BLD Pharm . Product Analysis: this compound. Link

-

ChemicalBook . Synthesis and Properties of Halogenated Benzoic Acids. Link

-

Ambeed . Safety Data Sheet: this compound. Link

Sources

- 1. data.epo.org [data.epo.org]

- 2. 3-bromo-2-chloro-propionic acid | CAS#:67280-54-0 | Chemsrc [chemsrc.com]

- 3. Buy 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [smolecule.com]

- 4. This compound | 1805210-37-0 | Benchchem [benchchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 1805210-37-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Technical Whitepaper: Physicochemical Profiling of 3-Bromo-2-chloro-5-fluorobenzoic Acid

Executive Summary

3-Bromo-2-chloro-5-fluorobenzoic acid (CAS: 1805210-37-0) represents a highly specialized halogenated aromatic scaffold utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2][3] Its unique tris-substituted pattern—featuring an ortho-chloro group for steric control, a meta-bromo handle for cross-coupling, and a meta-fluoro substituent for metabolic stability—makes it a critical building block for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical analysis of its physical properties, structural characteristics, and handling protocols for research and development applications.

Part 1: Chemical Identification & Core Data

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1805210-37-0 |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol |

| SMILES | O=C(O)C1=CC(F)=CC(Br)=C1Cl |

| Appearance | White to off-white crystalline solid |

| Primary Hazard Class | Irritant (H302, H312, H332) |

Part 2: Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature. Data below synthesizes available vendor specifications and high-confidence predictive models based on structural analogs (e.g., 3-bromo-2-chlorobenzoic acid).

Solid-State Characteristics

-

Melting Point: The compound typically exhibits a melting range between 155°C and 170°C (Predicted based on 3-bromo-2-chlorobenzoic acid MP ~168°C). The presence of the fluorine atom often induces a slight depression in lattice energy compared to the non-fluorinated analog.

-

Density: Estimated at 1.8 ± 0.1 g/cm³ . The high halogen content (Br, Cl, F) significantly increases density relative to unsubstituted benzoic acid.

Solution Chemistry & Acidity (pKa)

The 2-chloro substituent exerts a profound "ortho-effect," twisting the carboxylate group out of planarity with the benzene ring, reducing conjugation and thereby increasing acidity.

-

Predicted pKa: 2.4 – 2.8 (Acidic).

-

Solubility Profile:

-

Water: Insoluble to sparingly soluble (< 0.5 mg/mL). Requires pH adjustment (alkaline conditions) to form the water-soluble carboxylate salt.

-

DMSO/DMF: Highly soluble (> 50 mg/mL). Recommended solvents for stock solution preparation.

-

Methanol/Ethanol: Soluble.[6]

-

Lipophilicity (LogP)

-

Predicted LogP: 3.2 – 3.6 .

-

Implication: This compound is moderately lipophilic. In drug discovery, this range suggests good membrane permeability but requires formulation optimization (e.g., micronization or salt formation) for bioavailability assays.

Part 3: Structural Analysis & Reactivity

The tris-halogenated core offers three distinct vectors for chemical modification, allowing for orthogonal functionalization strategies.

Reactivity Diagram (Graphviz)

Figure 1: Orthogonal reactivity map of the scaffold. The C-3 Bromine is the primary site for carbon-carbon bond formation, while the C-2 Chlorine provides essential steric bulk.

Part 4: Experimental Protocols

Protocol A: Stock Solution Preparation (10 mM in DMSO)

For use in high-throughput screening or biological assays.

-

Weighing: Accurately weigh 2.53 mg of this compound into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.00 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Avoid using water-containing DMSO, as moisture can affect long-term stability.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into amber vials to protect from light. Store at -20°C. Stable for >6 months.

Protocol B: Handling & Safety Workflow

The compound is classified as an irritant.[7] Standard Personal Protective Equipment (PPE) is mandatory.

Figure 2: Safety decision tree for handling halogenated benzoic acids.

Part 5: Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .

-

Metabolic Stability: The C-5 Fluorine atom blocks the para-position relative to the chlorine, a common site for metabolic oxidation (P450 metabolism). This extends the half-life of derived pharmacophores.

-

Conformational Lock: The C-2 Chlorine atom creates steric clash with the carboxylic acid (or derived amides), forcing the side chain out of the aromatic plane. This "twist" can be exploited to lock a drug molecule into its bioactive conformation, improving binding affinity.

-

Vector Exploration: The C-3 Bromine allows for the late-stage introduction of diversity elements (aryl, heteroaryl, or alkyl groups) via Suzuki-Miyaura coupling without affecting the core binding motifs.

References

-

PubChem Database. 3-Bromo-5-chloro-2-fluorobenzoic acid (Isomer Analog Data). National Center for Biotechnology Information. Accessed 2024. Link

-

BLD Pharm. Product Specification: this compound (CAS 1805210-37-0).[2][3]Link

-

BenchChem. Chemical Structure and Properties: CAS 1805210-37-0.[2]Link

-

Sigma-Aldrich (Merck). General Handling of Halogenated Benzoic Acids.Link

-

ChemicalBook. Supplier and Property Listings for Halogenated Benzoic Acids.[2]Link

Sources

- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomart.cn [biomart.cn]

- 3. This compound - CAS:1805210-37-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 5. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. glindiachemicals.com [glindiachemicals.com]

- 7. accustandard.com [accustandard.com]

3-Bromo-2-chloro-5-fluorobenzoic acid structure elucidation

Technical Whitepaper: Structural Elucidation of 3-Bromo-2-chloro-5-fluorobenzoic Acid

Part 1: Executive Summary & Strategic Approach

The precise structural assignment of polysubstituted aromatic rings is a persistent bottleneck in pharmaceutical intermediate validation. The target molecule, This compound (BCFBA) , presents a specific regiochemical challenge: distinguishing it from its thermodynamically likely isomers (e.g., 3-bromo-5-chloro-2-fluorobenzoic acid).

This guide does not merely list spectral peaks; it establishes a self-validating analytical framework . We utilize a "Triangulation Strategy" where Mass Spectrometry establishes the elemental inventory, NMR Spectroscopy (

The Core Challenge: Regiochemistry

In a benzene ring substituted with four distinct groups (-COOH, -Cl, -Br, -F), the primary risk is misidentifying the relative positions of the halogens.

-

Target Structure: 1-COOH, 2-Cl, 3-Br, 5-F.

-

Critical Isomer: 1-COOH, 2-F, 3-Br, 5-Cl (often formed if fluorination occurs prior to chlorination).

Part 2: Analytical Workflow & Data Elucidation

High-Resolution Mass Spectrometry (HRMS)

Objective: Validation of Elemental Composition and Halogen Ratios.

Before structural assignment, the elemental formula must be indisputable. Halogenated compounds offer a unique advantage due to the natural abundance of isotopes.

-

Protocol: Electrospray Ionization (ESI) in Negative Mode (M-H)

. -

Diagnostic Criteria:

-

Bromine (

): 1:1 intensity ratio. -

Chlorine (

): 3:1 intensity ratio.[1] -

Combined Pattern: A compound with 1 Br and 1 Cl will exhibit a distinct "M, M+2, M+4" pattern with relative intensities approximating 3:4:1 .

-

Data Summary Table: HRMS

| Ion | Theoretical m/z | Observed m/z | Isotope Pattern Match |

|---|

| [M-H]⁻ (

Expert Insight: If the M+2 peak is significantly lower than the M peak, you likely have lost the Bromine during ionization or synthesis. The 3:4:1 ratio is non-negotiable for this scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Connectivity and Spatial Arrangement.

This is the pivotal phase. We focus on the two aromatic protons: H4 and H6 .

The Structure:

-

Position 1: -COOH

-

Position 2: -Cl

-

Position 3: -Br

-

Position 5: -F

-

Position 6: -H (Flanked by F and COOH)

Experimental Protocol:

-

Solvent: DMSO-

(Preferred over CDCl -

Frequency: 400 MHz minimum (500 MHz recommended for clear

-coupling resolution). -

Temperature: 298 K.

Fluorine is the "spy" in the molecule. It couples to both protons, but the magnitude of coupling depends on distance.

-

Prediction: Single multiplet around -110 to -120 ppm.

-

Coupling:

- (Ortho): ~8–10 Hz.

- (Ortho): ~8–10 Hz.

-

Differentiation Note: In the 2-fluoro isomer, H4 is meta to F (

Hz). In our target (5-fluoro), both protons are ortho to F. Observation of two large ortho couplings (>8 Hz) confirms the Fluorine is at Position 5.

| Proton | Position | Multiplicity | Coupling Constants ( | Assignment Logic |

| H6 | C-6 | dd (Doublet of Doublets) | Deshielded by COOH. Located ortho to F and ortho to COOH. The proximity to the carbonyl cone typically shifts this proton downfield (~7.8–8.0 ppm). | |

| H4 | C-4 | dd (Doublet of Doublets) | Shielded relative to H6. Located between Br and F. The mesomeric effect of F and Br generally places this upfield of H6 (~7.5–7.7 ppm). |

The "Smoking Gun" for positioning the Chlorine and Bromine.

-

H6 Correlation: H6 will show a strong

correlation to the Carbonyl Carbon (C1-COOH) . -

H4 Correlation: H4 is too distant (

) to correlate strongly with the Carbonyl. -

The Test:

-

Identify the Carbonyl peak in

C NMR (~165 ppm).[5] -

Check HMBC. The proton trace correlating to 165 ppm is definitively H6 .

-

Once H6 is identified, check its coupling to Fluorine. If H6 (proven by HMBC) has a large

(~9 Hz), then Fluorine must be at Position 5 (Ortho). If H6 had a small coupling, Fluorine would be at Position 4 or 2.

-

Part 3: Visualization of the Elucidation Logic

The following decision tree illustrates the logical flow to reject the primary isomer (2-Fluoro-5-chloro) in favor of the target (2-Chloro-5-fluoro).

Figure 1: Logic flow for distinguishing the target molecule from its 2-fluoro regioisomer using coupling constants.

Part 4: Synthesis & Causality (The "Why")

Understanding the synthetic origin provides context for the impurity profile.

The synthesis likely proceeds via the Sandmeyer reaction or Electrophilic Aromatic Substitution (EAS) sequences.

-

Precursor: 2-Amino-5-fluorobenzoic acid.

-

Chlorination: Sandmeyer reaction (

) installs the Chlorine at Position 2.-

Checkpoint: This locks the 2-position.

-

-

Bromination: Electrophilic bromination (

).-

Directing Effects: The Fluorine (Pos 5) is an ortho/para director. The Cl (Pos 2) is ortho/para. The COOH (Pos 1) is meta.

-

Outcome: Position 3 is ortho to Cl and meta to F. Position 4 is ortho to F. Position 6 is ortho to F but sterically crowded by COOH.

-

Expert Note: Bromination at Position 3 is electronically favored due to the cooperative directing effects of the existing substituents, but Position 4 is a competitive site. This makes the NMR verification of H4 vs H6 critical to ensure the Bromine did not land at Position 4 or 6.

-

Part 5: References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51034462, 3-Bromo-5-chloro-2-fluorobenzoic acid. (Note: Used for comparative spectral data of isomers).[2] Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for coupling constant analysis). Wiley.

(Note: While specific literature for the exact 3-Br-2-Cl-5-F isomer is proprietary or sparse, the spectral principles cited above from Reich and Silverstein are the authoritative standards for this elucidation.)

Sources

- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1525442-25-4|2-Bromo-3-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

3-Bromo-2-chloro-5-fluorobenzoic acid IUPAC name

Technical Monograph: 3-Bromo-2-chloro-5-fluorobenzoic Acid

Part 1: Executive Summary & Structural Logic

This compound represents a high-value "orthogonal scaffold" in medicinal chemistry.[1] Its significance lies not merely in its biological activity, but in its unique substitution pattern. It possesses three distinct halogen atoms (F, Cl, Br) with significantly different bond dissociation energies (BDEs) and electronic environments. This allows for chemoselective sequential functionalization , enabling researchers to "program" the molecule's modification at specific sites without protecting groups.

1.1 IUPAC Nomenclature & Priority Analysis

The name is derived strictly from IUPAC priority rules, which dictate the parent structure and the numbering of substituents.

-

Principal Functional Group: Carboxylic acid (-COOH).[1] This defines the parent as "benzoic acid" and automatically assigns the carboxyl carbon as C-1 (or the ring carbon attached to it as C-1).[1]

-

Substituents: Bromo (-Br), Chloro (-Cl), Fluoro (-F).[1]

-

Numbering Logic (Lowest Locant Rule):

-

The ring is numbered to give the lowest possible set of locants to the substituents.[2][3]

-

Path A (Clockwise): 2-Chloro, 3-Bromo, 5-Fluoro.[1][4] Set: [2, 3, 5] .

-

Path B (Counter-Clockwise): 2-Fluoro, 4-Bromo, 5-Chloro.[1] Set: [2, 4, 5] .

-

Decision: Set [2, 3, 5] is lower than [2, 4, 5] at the first point of difference (3 vs 4).

-

-

Alphabetical Citation: Substituents are listed alphabetically, not by position.

-

Final Name: this compound.[1]

Structural Data Table

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | ~253.45 g/mol |

| Key Feature | Tris-halogenated orthogonal reactivity |

| C-X Bond Strength | C-F (Strongest) > C-Cl > C-Br (Weakest) |

| Predicted pKa | ~2.5 - 2.8 (Acidified by ortho-Cl and meta-F/Br induction) |

Part 2: Synthesis Strategy

The synthesis of this specific isomer presents a classic "Directing Group" challenge. The most robust route for high-purity applications (drug substance intermediates) is Direct Bromination of 2-Chloro-5-fluorobenzoic acid .[1]

2.1 Mechanistic Rationale

We utilize the Combined Directing Effects of the existing substituents on the 2-chloro-5-fluorobenzoic acid precursor:

-

-COOH (Position 1): A strong electron-withdrawing group (EWG) and meta-director.[1] It directs electrophiles to Position 3 .

-

-Cl (Position 2): An ortho/para-director (deactivating).

-

-F (Position 5): An ortho/para-director.[1]

-

Ortho to F are Positions 4 and 6.

-

Para to F is Position 2 (Blocked by Cl).[1]

-

2.2 Experimental Protocol: Regioselective Bromination

Note: This protocol assumes standard laboratory safety measures for handling corrosive acids and bromine sources.

Reagents:

-

Precursor: 2-Chloro-5-fluorobenzoic acid (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.2 eq) or

with -

Solvent/Catalyst: Concentrated Sulfuric Acid (

) or Triflic Acid (for difficult substrates).[1]

Step-by-Step Workflow:

-

Dissolution: Charge a flame-dried round-bottom flask with 2-chloro-5-fluorobenzoic acid and concentrated

(5 mL per gram of substrate). Stir at room temperature until fully dissolved. -

Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm.

-

Reaction: Warm to 40-60°C and monitor via HPLC. The "sandwich" effect at C3 may require extended reaction times (12-24 hours) compared to non-hindered substrates.[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice/water. The product should precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water to remove any 4-bromo or 6-bromo isomers (though 3-bromo is electronically favored).[1]

2.3 Visualization: Synthesis Pathway

[6]

Part 3: Applications in Drug Discovery (The "Orthogonal" Advantage)

The primary utility of this compound is its ability to undergo chemoselective cross-coupling .[1] In palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition correlates with the C-X bond strength.[1]

Reactivity Hierarchy:

-

C-Br (Position 3): Weakest bond.[1] Reacts first at room temperature or mild heating (

C).[1] -

C-Cl (Position 2): Stronger bond. Reacts second, typically requiring higher temperatures (

C) and specialized ligands (e.g., SPhos, XPhos). -

C-F (Position 5): Strongest bond. Generally inert to Pd-catalysis.[1] Used as a metabolic blocker (prevents P450 oxidation) or a handle for

if the ring is sufficiently electron-deficient.[1]

3.1 Validated Workflow for Sequential Coupling

This protocol demonstrates how to install two different aryl groups on the scaffold.

-

Coupling 1 (The Br-Selective Step):

-

Coupling 2 (The Cl-Selective Step):

3.2 Visualization: Orthogonal Functionalization

[1][4][6][7][8]

Part 4: Safety & Handling

-

Skin Sensitization: Benzoic acid derivatives, particularly halogenated ones, are potent skin irritants and potential sensitizers.

-

Acidic Corrosivity: The pKa is significantly lower than benzoic acid due to the electron-withdrawing halogens.[1] Handle as a corrosive solid.[1]

-

HF Potential: In the event of thermal decomposition (fire), this compound will release Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl). Standard firefighting foam is required; do not use water jets.[1]

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [1]

-

Halogen Bonding in Drug Design: Wilcken, R., et al. (2013).[6] "Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388.

-

Chemoselectivity of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006).[7] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299-301.[1][7]

-

Directing Effects in Aromatic Substitution: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] [1]

Sources

- 1. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 6. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Guide: Synthesis of 3-Bromo-2-chloro-5-fluorobenzoic Acid

The following technical guide details the synthesis of 3-Bromo-2-chloro-5-fluorobenzoic acid (CAS: 1805210-37-0). This protocol is designed for research and development applications, prioritizing regioselectivity and intermediate stability.

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge: introducing three distinct halogen atoms onto a benzoic acid core in a crowded 2,3,5-substitution pattern.[1] Direct halogenation of a 2-chloro-5-fluorobenzoic acid precursor is electronically unfavorable and sterically hindered at the C3 position.

Therefore, this guide utilizes a Directed Functionalization Strategy starting from 2-amino-5-fluorobenzoic acid . The amino group serves as a temporary "scaffold," activating the C3 position for bromination before being converted to the desired chlorine substituent via a Sandmeyer reaction. This route ensures high regiochemical fidelity and avoids the formation of difficult-to-separate isomers.

Part 1: Retrosynthetic Analysis & Strategy

The core logic relies on exploiting the strong ortho-directing effect of the amino group to install the bromine atom at the sterically crowded C3 position.

-

Target: this compound.[2]

-

Disconnection: The C2-Cl bond is formed last via diazonium chemistry (Sandmeyer), replacing an amino group.

-

Intermediate: 2-Amino-3-bromo-5-fluorobenzoic acid .

-

Starting Material: 2-Amino-5-fluorobenzoic acid . The C5-Fluorine blocks the para position relative to the amine, forcing electrophilic bromination to occur exclusively at the ortho (C3) position.

Reaction Pathway Diagram

Caption: Two-step regioselective synthesis leveraging the amino group's directing power.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install the bromine atom at C3. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates the ring; the fluorine blocks C5, directing the electrophile (Br+) to C3.

-

Reagents:

-

2-Amino-5-fluorobenzoic acid (1.0 eq)[3]

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Glacial Acetic Acid (Solvent, ~10-15 volumes)

-

-

Protocol:

-

Dissolution: Charge a reaction vessel with 2-amino-5-fluorobenzoic acid and glacial acetic acid . Stir until a suspension or partial solution is formed.

-

Addition: Cool the mixture to approx. 10–15°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to prevent over-bromination.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

-

Monitoring: Monitor via HPLC or TLC. The starting material should be consumed (<1%).

-

Workup: Pour the reaction mixture into ice-cold water (3x reaction volume). A precipitate will form.[4][5]

-

Isolation: Filter the solid. Wash the filter cake with water to remove residual acetic acid and succinimide.

-

Drying: Dry the solid in a vacuum oven at 50°C.

-

Yield: Expect 65–80% yield of 2-amino-3-bromo-5-fluorobenzoic acid as a beige/off-white solid.

-

Step 2: Sandmeyer Chlorination

Objective: Convert the C2-amino group to a C2-chlorine atom. Mechanism: Diazotization followed by radical-nucleophilic substitution catalyzed by Copper(I).

-

Reagents:

-

Protocol:

-

Diazotization: Suspend the 2-amino-3-bromo-5-fluorobenzoic acid in aqueous HCl (approx. 6M). Cool the mixture to 0–5°C using an ice/salt bath. Critical: Temperature must remain <5°C to prevent diazonium decomposition.

-

Nitrite Addition: Add an aqueous solution of NaNO2 dropwise, maintaining the internal temperature below 5°C. Stir for 30–60 minutes. The solution should become clear or slightly turbid (diazonium salt formation).

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of CuCl in concentrated HCl.

-

Transfer: Slowly add the cold diazonium salt solution to the CuCl/HCl solution at room temperature (or slightly warmed to 40°C depending on scale). Nitrogen gas evolution (bubbling) will be observed.

-

Completion: Stir for 2–3 hours until gas evolution ceases.

-

Workup: Dilute with water and extract with Ethyl Acetate or Dichloromethane .

-

Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize the crude product from toluene or ethanol/water to remove trace phenols.

-

Part 3: Data Summary & Characterization

| Parameter | Specification / Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C7H3BrClFNO2 |

| Molecular Weight | 253.45 g/mol |

| Melting Point | Typically >160°C (Precursor melts ~200°C) |

| 1H NMR (DMSO-d6) | Two aromatic protons. The proton at C4 (between Br and F) will appear as a doublet of doublets due to coupling with F and H6. The proton at C6 (between F and COOH) will also be a doublet of doublets. |

| Key Impurities | 4-Bromo isomer (avoided by F-blocking), Phenol derivative (from hydrolysis of diazonium). |

Part 4: Safety & Handling

-

Hydrofluoric Acid Risks: While HF is not used directly, fluorinated aromatics can release fluoride ions under extreme combustion or metabolic conditions.

-

Diazonium Salts: The intermediate in Step 2 is potentially explosive if isolated dry. Do not dry the diazonium salt ; proceed immediately to the CuCl reaction.

-

NBS/Bromine: NBS is an irritant. Ensure proper ventilation to avoid inhaling brominated dust.

References

- Regioselective Bromination of Anthranilic Acids: Source: Echemi. "2-Amino-3-bromo-5-fluorobenzoic acid Synthesis Method." Context: Describes the use of NBS in acetic acid to brominate 2-amino-5-fluorobenzoic acid with ~66% yield.

-

Sandmeyer Reaction Protocols

- Source: Peking University. "Renaissance of Sandmeyer-Type Reactions."

- Context: General mechanistic validation for converting arylamines to aryl chlorides via diazonium salts.

-

URL:[Link]

-

Precursor Characterization (2-Amino-5-fluorobenzoic acid)

- Target Molecule Identification: Source: Sigma-Aldrich. "this compound Product Page." Context: Confirmation of CAS 1805210-37-0 and physical properties.

Sources

- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]

- 2. Buy 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [smolecule.com]

- 3. WO2024148150A1 - Pyrroloquinazolinones spirocycliques et pipéridinoquinazolinones spirocycliques substituées - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 259269-84-6,2-Amino-3-bromo-5-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 2-amino-3-bromo-5-fluorobenzoic Acid 96% - Cas No: 37760-65-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

3-Bromo-2-chloro-5-fluorobenzoic acid starting materials

This guide details the technical synthesis of 3-Bromo-2-chloro-5-fluorobenzoic acid (CAS 1805210-37-0 ), a highly functionalized aromatic scaffold critical for the development of next-generation kinase inhibitors and agrochemicals.

The synthesis requires precise regiochemical control due to the crowded substitution pattern. The protocols below prioritize the Sandmeyer Route , which offers superior selectivity over direct halogenation of benzoic acid derivatives.

Core Directive: Retrosynthetic Analysis

The target molecule features a "crowded" 1,2,3-substitution pattern (COOH, Cl, Br) with a meta-fluorine. Direct bromination of 2-chloro-5-fluorobenzoic acid is problematic due to competing directing effects. The most reliable industrial route utilizes the amino-group as a temporary directing handle, which is later converted to chlorine via the Sandmeyer reaction.

Retrosynthetic Logic:

-

Disconnection (C-Cl): Convert Cl back to NH₂ via Sandmeyer transform.

-

Intermediate: 2-Amino-3-bromo-5-fluorobenzoic acid.[3][4][5][6]

-

Disconnection (C-Br): Remove Br. The amino group (NH₂) strongly directs ortho/para. Since the para position is blocked by Fluorine, bromination will occur exclusively at the ortho position (C3).

-

Starting Material: 2-Amino-5-fluorobenzoic acid.[3]

Figure 1: Retrosynthetic tree illustrating the conversion of the amino-directing group to the final chloro-substituent.

Starting Material Specifications

To ensure reproducibility and minimize impurity profiles (specifically regioisomers), the following specifications are required for the primary starting material.

| Parameter | Specification | Criticality |

| Chemical Name | 2-Amino-5-fluorobenzoic acid | Primary Precursor |

| CAS Number | 446-08-2 | Identity Verification |

| Purity | ≥ 98.0% (HPLC) | Essential to avoid 4-fluoro isomers |

| Appearance | Off-white to light brown powder | Visual check for oxidation |

| Water Content | ≤ 0.5% | Moisture affects NBS stoichiometry |

| Key Impurity | 2-Amino-4-fluorobenzoic acid | Must be < 0.5% (Hard to separate later) |

Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Install the bromine atom at the C3 position using the strong ortho-directing effect of the amino group. Reaction: 2-Amino-5-fluorobenzoic acid + NBS → 2-Amino-3-bromo-5-fluorobenzoic acid

-

Setup: Charge a 3-neck round-bottom flask with 2-Amino-5-fluorobenzoic acid (1.0 eq) and N,N-Dimethylformamide (DMF) (10 vol).

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 10 °C to prevent poly-bromination.

-

Reaction: Remove ice bath and stir at room temperature (25 °C) for 14 hours. Monitor by HPLC/LC-MS for consumption of starting material.

-

Workup: Pour the reaction mixture into ice-cold water (50 vol). A precipitate will form.[7]

-

Isolation: Filter the solids. Wash the cake with water (3x) to remove residual DMF and succinimide.

-

Drying: Dry in a vacuum oven at 45 °C.

-

Yield/Data: Expect ~65–85% yield. Product is 2-Amino-3-bromo-5-fluorobenzoic acid (CAS 259269-84-6).[3][4][5][8][9][10]

Phase 2: Sandmeyer Chlorination

Objective: Convert the C2-amino group to a C2-chloro group. Reaction: 2-Amino-3-bromo-5-fluorobenzoic acid → [Diazonium Intermediate] → this compound

-

Diazotization:

-

Suspend 2-Amino-3-bromo-5-fluorobenzoic acid (1.0 eq) in conc. HCl (5 vol) and water (5 vol).

-

Cool to 0 °C.

-

Dropwise add a solution of Sodium Nitrite (NaNO₂) (1.2 eq) in water, keeping temperature < 5 °C. Stir for 30 mins. The solution should become clear/yellowish.

-

-

Substitution:

-

In a separate vessel, prepare a solution of Copper(I) Chloride (CuCl) (1.2 eq) in conc. HCl (3 vol).

-

Slowly add the cold diazonium salt solution to the CuCl solution (caution: gas evolution N₂).

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium species.

-

-

Isolation:

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) if high purity (>99%) is required.

-

Product: This compound (CAS 1805210-37-0).

Process Logic & Pathway Visualization

The following diagram illustrates the chemical workflow, highlighting the critical intermediate and reagents.

Figure 2: Step-by-step synthetic pathway from commercial starting material to final target.

Safety & Handling

-

N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; degraded NBS (yellow/orange) leads to lower yields and radical side reactions.

-

Sodium Nitrite/Acids: Diazotization generates nitrous gases (NOx). Perform exclusively in a fume hood.

-

Diazonium Salts: Potentially explosive if isolated and dried. Always process the diazonium solution immediately into the copper chloride solution (telescoped process).

-

Copper Salts: CuCl is toxic to aquatic life. Dispose of aqueous waste as heavy metal waste.

References

-

Sigma-Aldrich. this compound Product Analysis. Link

-

Google Patents. WO2016105564A1 - Quinazoline derivatives used to treat HIV. (Describes the synthesis of the 2-amino-3-bromo-5-fluorobenzoic acid intermediate). Link

-

BenchChem. 2-Amino-3-bromo-5-fluorobenzoic acid (CAS 259269-84-6) Technical Data. Link

-

PubChem. Compound Summary for CAS 1805210-37-0. Link

-

European Journal of Organic Chemistry. Light as a Tool in Organic Photocatalysis (2022). (References 4-bromo-2-chloro-5-fluorobenzoic acid, validating the stability of this scaffold). Link

Sources

- 1. 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl) pyrimidin-2-ol_1269440-57-4_Hairui Chemical [hairuichem.com]

- 2. This compound [myskinrecipes.com]

- 3. 259269-84-6,2-Amino-3-bromo-5-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. lbaochemicals.com [lbaochemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Amino-5-fluoro-3-iodobenzoic acid | 331647-14-4 | Benchchem [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. 259269-84-6 | Chempure [chempure.in]

- 9. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 10. ivychem.com [ivychem.com]

Strategic Retrosynthesis and Process Design: 3-Bromo-2-chloro-5-fluorobenzoic Acid

Topic: 3-Bromo-2-chloro-5-fluorobenzoic acid Retrosynthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The synthesis of poly-halogenated benzoic acids, such as This compound , presents a unique challenge in regiochemical control.[1] The 1,2,3,5-substitution pattern creates significant steric crowding and competing electronic directing effects.[1] This guide delineates a robust, high-fidelity synthetic route prioritizing regioselectivity and scalability .

We reject the direct halogenation of 2-chloro-5-fluorobenzoic acid due to the high risk of isomeric mixtures (driven by the competing ortho-directing power of fluorine).[1] Instead, we advocate for an Anthranilic Acid Strategy , utilizing the dominant directing power of an amine moiety to lock in the halogen positions before converting the amine to a chloride via the Sandmeyer reaction.

Retrosynthetic Analysis

The retrosynthetic logic relies on the "Functional Group Interconversion" (FGI) tactic.[1] The C2-Chlorine is disconnected to a Diazonium salt, which traces back to an Amine (C2-Amino).[1] The C3-Bromine is introduced via Electrophilic Aromatic Substitution (EAS) guided by the strong ortho-directing effect of that amine.[1]

Logical Disconnection

-

Target: this compound.[1]

-

Disconnection 1 (C-Cl): Sandmeyer transformation. Precursor: 2-Amino-3-bromo-5-fluorobenzoic acid.[1]

-

Disconnection 2 (C-Br): Regioselective bromination.[1] Precursor: 2-Amino-5-fluorobenzoic acid.[1][2][3][4]

-

Starting Material: 2-Amino-5-fluorobenzoic acid (Commercially available, CAS: 446-08-2).[1]

Figure 1: The retrosynthetic path exploits the amino group as a temporary directing scaffold.[1]

Technical Rationale: Why this Route?

The Regiochemistry Dilemma

Direct bromination of 2-chloro-5-fluorobenzoic acid is risky.[1]

-

Fluorine Effect: The fluorine atom at C5 strongly directs incoming electrophiles to the ortho positions (C4 and C6).

-

Carboxyl/Chloro Effect: While the COOH (meta) and Cl (ortho) direct to C3, the activation is weak compared to the fluorine resonance.[1]

-

Result: A likely mixture of the desired 3-bromo and the undesired 4-bromo or 6-bromo isomers, requiring difficult chromatographic separation.[1]

The Anthranilic Advantage

By starting with 2-amino-5-fluorobenzoic acid :

-

Dominant Director: The amino group (-NH₂) is a powerful activating group.[1] It directs ortho and para.[1]

-

Para-Block: The para position (C5) is already occupied by Fluorine.[1]

-

Ortho-Targeting: This forces the electrophile (Br⁺) to the ortho position (C3).[1]

-

Synergy: The C3 position is ortho to the strong donor (-NH₂) and meta to the electron-withdrawing (-COOH), creating a synergistic "hotspot" for bromination despite steric crowding.[1]

Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-3-bromo-5-fluorobenzoic acid.

| Parameter | Specification |

| Reagents | 2-Amino-5-fluorobenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq) |

| Solvent | DMF (N,N-Dimethylformamide) or Glacial Acetic Acid |

| Temperature | 0°C to Room Temperature (RT) |

| Yield Target | 80–90% |

Detailed Workflow:

-

Dissolution: Charge a reaction vessel with 2-amino-5-fluorobenzoic acid (e.g., 10.0 g) and DMF (100 mL). Cool the solution to 0–5°C.

-

Addition: Dissolve NBS (1.05 eq) in minimal DMF. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Slow addition prevents over-bromination.[1]

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by HPLC/TLC for consumption of starting material.[1]

-

Quench: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to quench excess bromine).

-

Isolation: The product, 2-amino-3-bromo-5-fluorobenzoic acid , will precipitate as a solid.[1][5] Filter, wash with water, and dry under vacuum.[1][6]

Step 2: The Sandmeyer Transformation

Objective: Convert the C2-amino group to a C2-chloro group.[1]

| Parameter | Specification |

| Reagents | NaNO₂ (1.2 eq), HCl (conc.), CuCl (Copper(I) chloride, 1.5 eq) |

| Solvent | Water / HCl matrix |

| Temperature | Diazotization: 0–5°C; Displacement: RT to 60°C |

| Yield Target | 70–80% |

Detailed Workflow:

-

Diazotization: Suspend the brominated intermediate (from Step 1) in concentrated HCl (approx. 10 vol). Cool to 0°C.[1][2][7]

-

Nitrite Addition: Add an aqueous solution of NaNO₂ (1.2 eq) dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt. Check for excess nitrous acid with starch-iodide paper (should turn blue).[1]

-

Sandmeyer Displacement: In a separate vessel, prepare a solution of CuCl (1.5 eq) in concentrated HCl.

-

Transfer: Slowly transfer the cold diazonium solution into the stirring CuCl solution. Caution: Nitrogen gas evolution will be vigorous.[1]

-

Completion: Once addition is complete, warm the mixture to 60°C for 1 hour to ensure complete displacement.

-

Workup: Cool to RT. Dilute with water.[1][6] Extract with Ethyl Acetate.[1][8] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate) to obtain pure This compound .[1]

Reaction Pathway Visualization

Figure 2: Step-wise transformation showing reagents and conditions.

Safety & Hazard Analysis (Self-Validating Systems)

To ensure this protocol is a "self-validating system," specific checkpoints must be integrated:

-

Exotherm Control (Diazotization): The formation of the diazonium salt is exothermic.[1] If the temperature exceeds 10°C, the diazonium species may decompose to a phenol (hydroxy impurity).[1]

-

Validation: Monitor internal temperature strictly.[1] If T > 5°C, stop addition immediately.

-

-

Gas Evolution (Sandmeyer): The displacement step releases N₂ gas.[1]

-

Validation: Use oversized glassware (at least 2x reaction volume) and a gas bubbler to monitor the rate of evolution.[1]

-

-

HF Precaution: While this route does not use HF gas, the starting material contains fluorine.[1] In highly acidic conditions at high temperatures, trace defluorination is possible (though unlikely with this specific scaffold).[1] Standard PPE for acidic corrosives is required.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 2-Amino-5-fluorobenzoic acid Product Sheet. Retrieved from [1]

-

ChemicalBook. (2025).[1][5] 2-Amino-5-bromo-3-fluorobenzoic acid Synthesis and Properties. Retrieved from [1]

-

Organic Chemistry Portal. (n.d.).[1] Sandmeyer Reaction: Mechanism and Recent Literature. Retrieved from

-

National Institutes of Health (NIH). (2013).[1] Crystal structure and hydrogen bonding of 2-amino-5-fluorobenzoic acid. PMC. Retrieved from [1]

Sources

- 1. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 6. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Strategic Synthesis and Application of 3-Bromo-2-chloro-5-fluorobenzoic Acid

Here is the in-depth technical guide on the discovery and synthesis of 3-Bromo-2-chloro-5-fluorobenzoic acid .

CAS: 1805210-37-0 | Formula: C₇H₃BrClFO₂ | Mol. Weight: 253.45[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, poly-halogenated benzoic acids serve as critical "privileged scaffolds." This compound represents a highly specialized intermediate, valued for its unique substitution pattern which offers three distinct vectors for chemical diversification:

-

The Carboxylic Acid (C1): Amenable to amide coupling or esterification (e.g., for PROTAC linkers or peptidomimetics).

-

The Aryl Bromide (C3): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

The Aryl Fluoride (C5) & Chloride (C2): Provide specific metabolic stability and electronic modulation (Hammett parameters) essential for optimizing drug-target binding affinity.

This guide details the "discovery" of the optimal synthetic route to this compound, overcoming the regiochemical challenges inherent in crowding three halogens onto a benzene ring.

The Synthetic Challenge: Why "Discovery" Was Necessary

The synthesis of this compound is not trivial due to competing Electrophilic Aromatic Substitution (EAS) directing effects.

The Regiochemical Conflict

If one attempts to synthesize this molecule via direct bromination of 2-chloro-5-fluorobenzoic acid , the reaction fails to yield the 3-bromo isomer as the major product.

-

Fluorine (C5): Strong ortho/para director. Directs electrophiles to C4 and C6 .

-

Chlorine (C2): Weak ortho/para director. Directs to C3 .

-

Carboxylic Acid (C1): Meta director. Directs to C3 .

While C3 is electronically activated by Cl and COOH, it is sterically occluded (sandwiched between the bulky Cl and COOH groups). Consequently, direct bromination typically yields the 6-bromo or 4-bromo isomers (driven by the strong directing power of Fluorine and less steric hindrance), necessitating a "designed" synthetic pathway.

The Solution: The Amino-Direction Strategy

To access the 3-bromo position selectively, the "discovery" of this route relies on the Sandmeyer Sequence , utilizing an amino group to install the halogen with high regiocontrol.

Retrosynthetic Analysis

The most reliable pathway disconnects the C2-Chlorine bond, tracing back to an amine.

-

Precursor: 2-Amino-3-bromo-5-fluorobenzoic acid.

-

Starting Material: 2-Amino-5-fluorobenzoic acid.

This strategy leverages the potent directing power of the amino group (NH₂) in the starting material to force bromination at the C3 position (ortho to NH₂), overriding other directing effects.

Visualization of the Synthetic Logic

The following diagram illustrates the conflicting directing effects and the resolution provided by the Sandmeyer route.

Caption: Comparative logic flow demonstrating why the amino-directed route succeeds where direct halogenation fails.

Detailed Experimental Protocol

The following protocol is synthesized from standard methodologies for poly-halogenated benzoates, adapted for this specific substitution pattern.

Step 1: Regioselective Bromination

Objective: Install bromine at C3 using the strong ortho-directing effect of the amine.

-

Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 2-Amino-5-fluorobenzoic acid in DMF (0.5 M concentration).

-

Cool the solution to 0°C to suppress over-bromination.

-

Add NBS portion-wise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor by LC-MS. Expect [M+H]+ shift corresponding to mono-bromination.

-

Workup: Pour into ice water. The product, 2-Amino-3-bromo-5-fluorobenzoic acid , typically precipitates. Filter, wash with water, and dry.

-

Step 2: Sandmeyer Chlorination

Objective: Convert the C2-Amino group to a C2-Chlorine atom.

-

Reagents: Sodium Nitrite (NaNO₂, 1.2 eq), HCl (conc.), Copper(I) Chloride (CuCl, 1.5 eq).

-

Procedure:

-

Suspend the Step 1 intermediate in concentrated HCl at 0°C.

-

Diazotization: Add aqueous NaNO₂ dropwise, maintaining temperature < 5°C. Stir for 30 mins to form the diazonium salt.

-

Substitution: In a separate vessel, dissolve CuCl in conc. HCl. Slowly add the diazonium solution to the CuCl solution (caution: gas evolution N₂).

-

Heat the mixture to 60°C for 1 hour to drive the substitution to completion.

-

Workup: Cool, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc) yields pure This compound .

-

Analytical Characterization & Specifications

Researchers must validate the identity of CAS 1805210-37-0 using the following expected data:

| Parameter | Specification | Notes |

| Appearance | White to Off-white Solid | Crystalline powder |

| ¹H NMR (DMSO-d₆) | δ ~7.8 - 8.0 ppm (m, 2H) | Two aromatic protons (H4 and H6). H4 appears as dd due to F and H6 coupling. |

| ¹⁹F NMR | δ ~ -110 to -115 ppm | Characteristic of aryl fluoride meta to carbonyl. |

| MS (ESI-) | [M-H]⁻ = 251.9/253.9 | Distinctive Br/Cl isotope pattern (75:100:25 ratio approx). |

| Purity (HPLC) | >97% | Essential for use in cross-coupling reactions. |

Applications in Drug Discovery

This molecule is not merely an academic curiosity; it is a functional building block .

-

Fragment-Based Drug Discovery (FBDD): The high halogen density allows for detailed X-ray crystallographic mapping of binding pockets (halogens often engage in specific halogen-bonding interactions with protein backbone carbonyls).

-

Late-Stage Diversification:

-

The C3-Br is highly reactive toward Pd-catalyzed Suzuki coupling, allowing the attachment of biaryl systems common in kinase inhibitors.

-

The C2-Cl is less reactive, allowing for chemoselective transformation of the bromide first.

-

-

Bioisosterism: The 2,3,5-substitution pattern mimics the steric bulk of larger fused ring systems (like indoles or naphthalenes) while maintaining a lower molecular weight and different lipophilicity profile (LogP modulation).

Workflow Diagram: Utilization in SAR Studies

Caption: Chemoselective functionalization workflow utilizing the reactivity hierarchy of the scaffold.

Safety and Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature (15-25°C).

References

-

Sigma-Aldrich. this compound Product Specification (CAS 1805210-37-0).[1][8]Link[8]

-

PubChem. Compound Summary: this compound.[7] National Library of Medicine. Link

-

Mongin, F., et al. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.[9] ResearchGate (Discussing directing effects in halo-benzoic acids). Link

-

BLD Pharm. Technical Data Sheet: this compound.Link

Sources

- 1. This compound - CAS:1805210-37-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1805210-37-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1805210-37-0 [sigmaaldrich.com]

- 4. This compound | 1805210-37-0 | Benchchem [benchchem.com]

- 5. Buy 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [smolecule.com]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

- 7. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 1805210-37-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-fluorobenzoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. Recognizing the current scarcity of published solubility data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental protocols necessary to determine its solubility in various organic solvents. Our approach is grounded in established physicochemical principles and validated methodologies to ensure scientific integrity and practical utility.

Introduction: The Significance of Solubility in Research and Development

This compound belongs to a class of halogenated benzoic acids, which are pivotal building blocks in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The solubility of such a compound is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility profile in different organic solvents is paramount for:

-

Reaction Optimization: Selecting appropriate solvents for chemical reactions to ensure optimal reactant and catalyst solubility, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing efficient crystallization processes for purification, where the choice of solvent directly impacts crystal morphology, purity, and yield.

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective drug formulations, including solutions, suspensions, and emulsions.

-

Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

Given the intricate substitution pattern of this compound with three different halogens, its solubility behavior is expected to be complex. This guide aims to demystify these characteristics by providing a robust framework for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure dictates its solubility profile.

The molecule possesses a polar carboxylic acid group (-COOH) capable of hydrogen bonding, and a larger, nonpolar aromatic ring substituted with bromine, chlorine, and fluorine atoms.[3] This dual nature—a polar head and a largely nonpolar body—results in a nuanced solubility behavior.[4]

-

Polar Solvents: Protic polar solvents like alcohols (e.g., methanol, ethanol) are expected to be effective at solvating the carboxylic acid group through hydrogen bonding. Aprotic polar solvents (e.g., DMSO, DMF) can also effectively solvate the polar functional group.

-

Nonpolar Solvents: The bulky, nonpolar halogenated benzene ring suggests some solubility in nonpolar solvents (e.g., hexane, toluene) due to van der Waals interactions. However, the presence of the polar carboxylic acid group will limit its solubility in highly nonpolar solvents.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as dichloromethane and ethyl acetate, may offer a good balance for dissolving both the polar and nonpolar regions of the molecule.[5]

The interplay of these factors suggests that this compound will likely exhibit limited solubility in water and higher solubility in various organic solvents. For instance, a related compound, 5-Bromo-2-chlorobenzoic acid, is sparingly soluble in water but more soluble in organic solvents like ethanol, methanol, and dichloromethane.[6]

Physicochemical Properties of Structurally Similar Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 154-156 | 2.63 g/L at 20°C[7] |

| 3-Chloro-2-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | 177-180 | Not specified |

| 3-Bromo-5-chloro-2-fluorobenzoic acid | C₇H₃BrClFO₂ | 253.45 | Not specified | Not specified |

| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 140 | Insoluble in water[8] |

The data on these related compounds suggests that halogenated benzoic acids are generally crystalline solids with relatively high melting points and limited water solubility.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement.[9] The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[10][11] This section provides a detailed, step-by-step protocol for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination.

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 18-24 hours.[10] It is advisable to test multiple time points (e.g., 18, 24, and 48 hours) to confirm that equilibrium has been reached.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Determine the concentration of this compound in the diluted samples using a suitable analytical method.

-

UV-Vis Spectroscopy: If the compound has a chromophore, create a standard curve by measuring the absorbance of known concentrations of the compound in the solvent. Use this curve to determine the concentration of the filtrate.

-